molecular formula C17H16ClN3OS B11452108 (1S)-1-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylethanamine

(1S)-1-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylethanamine

Cat. No.: B11452108
M. Wt: 345.8 g/mol
InChI Key: XUHYYNSUNPETRN-HNNXBMFYSA-N
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Description

(1S)-1-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylethanamine is a complex organic compound that features a unique combination of functional groups, including a sulfanyl group, an oxadiazole ring, and a phenylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylethanamine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 1,3,4-oxadiazole ring through the cyclization of appropriate hydrazides with carbon disulfide or similar reagents. The chlorobenzyl group can be introduced via nucleophilic substitution reactions, and the final step involves the coupling of the oxadiazole intermediate with phenylethanamine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylethanamine can undergo a variety of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group can introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific functional groups may play a role.

    Industry: The compound’s properties may make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of (1S)-1-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylethanamine is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxadiazole ring and sulfanyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S)-1-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylethanamine apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16ClN3OS

Molecular Weight

345.8 g/mol

IUPAC Name

(1S)-1-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-2-phenylethanamine

InChI

InChI=1S/C17H16ClN3OS/c18-14-8-4-7-13(9-14)11-23-17-21-20-16(22-17)15(19)10-12-5-2-1-3-6-12/h1-9,15H,10-11,19H2/t15-/m0/s1

InChI Key

XUHYYNSUNPETRN-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C2=NN=C(O2)SCC3=CC(=CC=C3)Cl)N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NN=C(O2)SCC3=CC(=CC=C3)Cl)N

Origin of Product

United States

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